N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-phenethyloxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-phenethyloxalamide, also known as CX717, is a compound that has gained significant attention in the scientific community due to its potential as a cognitive enhancer. It is a member of the ampakine family of drugs, which are known to modulate the activity of AMPA receptors in the brain.
Mécanisme D'action
N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-phenethyloxalamide modulates the activity of AMPA receptors, which are important for synaptic plasticity and memory formation. Specifically, it enhances the activity of these receptors by increasing their sensitivity to glutamate, the primary neurotransmitter involved in synaptic transmission. This results in increased synaptic plasticity and improved memory and learning.
Biochemical and Physiological Effects
In addition to its cognitive effects, this compound has been shown to have other biochemical and physiological effects. It has been shown to increase the release of acetylcholine, a neurotransmitter involved in attention and arousal. It has also been shown to increase the release of dopamine, a neurotransmitter involved in reward and motivation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-phenethyloxalamide in lab experiments is its specificity for AMPA receptors. This allows researchers to investigate the role of these receptors in various physiological and pathological processes. However, one limitation is that this compound has a relatively short half-life, which can make it difficult to maintain consistent levels of the drug in the body.
Orientations Futures
There are several future directions for research on N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-phenethyloxalamide. One area of interest is its potential as a treatment for neurological disorders, particularly those involving cognitive impairment. Another area of interest is its potential as a cognitive enhancer for healthy individuals, particularly in the context of aging. Finally, there is interest in developing more potent and selective ampakines, which could have even greater therapeutic potential.
Méthodes De Synthèse
The synthesis of N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-phenethyloxalamide involves several steps, including the reaction of 4-cyclopentylpiperidine with 4-bromobenzyl bromide to form N-(4-bromobenzyl)-4-cyclopentylpiperidine. This intermediate is then reacted with ethyl oxalate to form N-(4-bromobenzyl)-N-(4-cyclopentylpiperidin-1-ylmethyl)oxalamide. Finally, this compound is treated with sodium methoxide to yield this compound.
Applications De Recherche Scientifique
N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-phenethyloxalamide has been extensively studied for its potential as a cognitive enhancer. It has been shown to improve memory and learning in animal models, as well as in humans. In addition, it has been investigated for its potential as a treatment for various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia.
Propriétés
IUPAC Name |
N'-[(1-cyclopentylpiperidin-4-yl)methyl]-N-(2-phenylethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31N3O2/c25-20(22-13-10-17-6-2-1-3-7-17)21(26)23-16-18-11-14-24(15-12-18)19-8-4-5-9-19/h1-3,6-7,18-19H,4-5,8-16H2,(H,22,25)(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHVWAWULUVNSCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CCC(CC2)CNC(=O)C(=O)NCCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.